REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4](I)[CH:3]=1.[F:11][C:12]1[CH:13]=[CH:14][C:15]([CH3:21])=[C:16](B(O)O)[CH:17]=1>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([C:14]2[CH:13]=[C:12]([F:11])[CH:17]=[CH:16][C:15]=2[CH3:21])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=N1)NC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)B(O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel chromatography on a 50 g column
|
Type
|
WASH
|
Details
|
eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=N1)NC)C1=C(C=CC(=C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |